molecular formula C23H14BrFN2O3 B11078167 4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate

4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate

Cat. No.: B11078167
M. Wt: 465.3 g/mol
InChI Key: APQQLOVCZHEHIR-GHRIWEEISA-N
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Description

4-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-BROMOBENZOATE is a complex organic compound that features a cyano group, a fluorinated aniline moiety, and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluoroaniline with a suitable cyanoacetate derivative under basic conditions to form the cyanoanilino intermediate. This intermediate is then subjected to a condensation reaction with 4-bromobenzoic acid or its derivatives to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-BROMOBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-BROMOBENZOATE involves its interaction with molecular targets, such as enzymes or receptors. The cyano and fluorinated aniline groups may play a role in binding to these targets, while the bromobenzoate moiety can influence the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Z)-2-Cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl 4-bromobenzoate
  • 2-Ethoxy-4-((E)-{[(4-fluoroanilino)carbothioyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate
  • 4-((E)-{[(4-fluoroanilino)carbothioyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate

Uniqueness

4-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a cyano group and a fluorinated aniline moiety allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H14BrFN2O3

Molecular Weight

465.3 g/mol

IUPAC Name

[4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C23H14BrFN2O3/c24-18-5-3-16(4-6-18)23(29)30-21-11-1-15(2-12-21)13-17(14-26)22(28)27-20-9-7-19(25)8-10-20/h1-13H,(H,27,28)/b17-13+

InChI Key

APQQLOVCZHEHIR-GHRIWEEISA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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